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Compound of Interest

Compound Name: SR140333B

Cat. No.: B170404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and administration of

SR140333B, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor,

in various animal models. The information is compiled from peer-reviewed scientific literature to

assist in preclinical research and drug development.

Chemical Properties and Solubility
SR140333 is characterized by its high affinity for the NK1 receptor. For experimental purposes,

understanding its solubility is critical for preparing appropriate formulations for in vivo and in

vitro studies.

Table 1: Chemical and Solubility Data for SR140333

Property Value Source

Molecular Weight 656.12 g/mol N/A

Molecular Formula C37H45Cl3N2O2 N/A

Solubility in DMSO Up to 100 mM N/A

Solubility in Ethanol Up to 100 mM N/A
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Note: There is also a besilate salt form of this compound, known as SR140333B or

Nolpitantium besilate, which has a different molecular weight (777.84 g/mol ) and is reported to

be soluble in DMSO at 10 mM.

In Vivo Administration Protocols
The administration of SR140333 in animal models has been primarily documented via

intravenous (i.v.) and intraperitoneal (i.p.) routes. The choice of administration route and vehicle

can significantly impact the compound's bioavailability and efficacy.

Intraperitoneal (i.p.) Administration
Intraperitoneal injection is a common and effective route for systemic delivery of SR140333 in

rodent models.

Protocol for Intraperitoneal Administration in Rats:

Dissolution:

For a 0.1 mg/mL solution, weigh out the required amount of SR140333.

Dissolve SR140333 in a minimal amount of Dimethyl Sulfoxide (DMSO).

Bring the final volume up with sterile saline (0.9% NaCl). The final concentration of DMSO

should be kept to a minimum (ideally less than 5%) to avoid solvent toxicity.

Dosage and Administration:

A commonly used dosage for studying the effects on inflammation in rats is 0.1 mg/kg.

For behavioral studies in rats, dosages of 1, 3, and 9 mg/kg have been utilized.

Administer the solution via intraperitoneal injection.

Intravenous (i.v.) Administration
Intravenous administration allows for rapid and complete bioavailability of SR140333. Careful

formulation is required due to the compound's limited aqueous solubility.
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Protocol for Intravenous Administration:

Dissolution and Formulation:

Due to its poor water solubility, SR140333 requires a vehicle that can maintain its solubility

in an aqueous solution for injection.

While specific vehicle compositions for SR140333 are not consistently reported across

studies, a general approach for poorly soluble compounds involves a co-solvent system.

A potential vehicle, though not explicitly verified for SR140333, is the DPP vehicle, which

consists of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40%

Polyethylene Glycol 400 (PEG-400).

Preparation of Stock Solution: First, dissolve SR140333 in DMSO to create a concentrated

stock solution.

Preparation of Dosing Solution: The stock solution can then be diluted with a suitable

aqueous vehicle, such as saline or a co-solvent system like DPP, to the final desired

concentration immediately before administration. It is crucial to visually inspect the final

solution for any precipitation.

Dosage and Administration:

Effective intravenous doses (ED50) have been reported to be as low as 0.2 µg/kg in rats

for blocking nociceptive stimulation.

For other effects, such as inhibition of plasma extravasation in rats, the ED50 is around 7

µg/kg.

In dogs and guinea pigs, ED50 values of 3 µg/kg and 42 µg/kg, respectively, have been

reported for cardiovascular and respiratory effects.

The solution should be administered via a suitable vein, such as the tail vein in rodents.

Summary of In Vivo Efficacy Data
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The following table summarizes the effective dosages of SR140333 observed in various animal

models and experimental paradigms.

Table 2: In Vivo Efficacy of SR140333 in Animal Models

Animal Model
Administration
Route

Dosage Effect

Rat Intraperitoneal (i.p.) 0.1 mg/kg
Reduction of

experimental colitis

Rat Intraperitoneal (i.p.) 1, 3, 9 mg/kg

Behavioral effects

(memory and

learning)

Rat Intravenous (i.v.) ED50 = 0.2 µg/kg

Blockade of

nociceptive

stimulation in thalamic

neurons

Rat Intravenous (i.v.) ED50 = 7 µg/kg
Inhibition of plasma

extravasation

Dog Intravenous (i.v.) ED50 = 3 µg/kg

Antagonism of

substance P-induced

hypotension

Guinea Pig Intravenous (i.v.) ED50 = 42 µg/kg

Antagonism of

substance P-induced

bronchoconstriction

Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vivo Administration
The following diagram illustrates a general workflow for preparing and administering SR140333

in an animal study.
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Caption: General workflow for SR140333 administration in animal models.

NK1 Receptor Signaling Pathway
SR140333 acts as an antagonist at the NK1 receptor, thereby blocking the downstream

signaling cascade initiated by its natural ligand, Substance P.
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Caption: Simplified NK1 receptor signaling pathway blocked by SR140333.
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Disclaimer: These protocols and application notes are intended for guidance in a research

setting by qualified professionals. It is essential to consult original research articles and adhere

to all institutional and national guidelines for animal care and use. The optimal dosage, vehicle,

and administration route may vary depending on the specific animal model, experimental

design, and desired endpoint. Always perform pilot studies to determine the most suitable

conditions for your specific application.

To cite this document: BenchChem. [Application Notes and Protocols for SR140333B
Administration in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b170404#how-to-dissolve-and-administer-sr140333b-
in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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